

# Characterization data for 3-Chloro-4-(2-methylpropoxy)aniline

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## Compound of Interest

Compound Name: 3-Chloro-4-(2-methylpropoxy)aniline

CAS No.: 5493-76-5

Cat. No.: B3144295

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## Comprehensive Characterization and Comparative Performance Guide: 3-Chloro-4-(2-methylpropoxy)aniline

As drug development and agrochemical synthesis increasingly demand building blocks that offer precise steric and lipophilic tuning, aniline derivatives have become foundational to modern cross-coupling methodologies. This guide provides an in-depth technical evaluation of **3-Chloro-4-(2-methylpropoxy)aniline** (also known as 3-chloro-4-isobutoxyaniline), comparing its performance, characterization data, and reactivity profile against its widely used structural analog, 3-Chloro-4-methoxyaniline.

By understanding the causality behind the physicochemical differences of these building blocks, researchers can rationally design more efficient Buchwald-Hartwig aminations and amide coupling workflows.

## Mechanistic Grounding: Isobutoxy vs. Methoxy Substituents

Both **3-Chloro-4-(2-methylpropoxy)aniline**[1] and 3-Chloro-4-methoxyaniline[2] feature an electron-donating alkoxy group positioned para to the primary amine, alongside an ortho-chloro substituent. The electron-donating nature of the oxygen atom increases the nucleophilicity of the amine nitrogen, making both compounds excellent candidates for palladium-catalyzed C-N bond formation[3].

However, the substitution of a simple methoxy group for an isobutoxy ( $-\text{OCH}_2\text{CH}(\text{CH}_3)_2$ ) group introduces two critical variables:

- **Steric Hindrance:** The branched alkyl chain of the isobutoxy group introduces moderate steric bulk. While not directly adjacent to the amine, the spatial volume of the isobutoxy group can influence the rotational freedom of the entire aromatic system during the formation of the bulky Pd(II) transition state[4].
- **Lipophilicity (LogP):** The addition of three aliphatic carbons significantly increases the partition coefficient of the molecule. In medicinal chemistry, this lipophilic enhancement is frequently leveraged to improve the membrane permeability and target-binding affinity of the final active pharmaceutical ingredient (API).

## Comparative Characterization Data

To ensure rigorous quality control before utilizing these building blocks in multi-step syntheses, comprehensive analytical characterization is required. Below is a comparative summary of the physicochemical and spectroscopic data.

Table 1: Physicochemical Properties Comparison

Property	3-Chloro-4-(2-methylpropoxy)aniline	3-Chloro-4-methoxyaniline
CAS Number	5493-76-5[5]	5345-54-0[2]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO[5]	C <sub>7</sub> H <sub>8</sub> ClNO[2]
Molecular Weight	199.68 g/mol [1]	157.60 g/mol [2]
Physical State	Pale yellow to brown liquid/low-melting solid	Off-white to yellowish flakes[6]
Relative Lipophilicity	High (Branched aliphatic chain)	Low (Short-chain ether)

Table 2: <sup>1</sup>H NMR Spectroscopic Signatures (400 MHz, CDCl<sub>3</sub>) Note: Data represents typical chemical shifts used for structural verification.

Structural Feature	3-Chloro-4-(2-methylpropoxy)aniline ( $\delta$ ppm)	3-Chloro-4-methoxyaniline ( $\delta$ ppm)	Causality / Interpretation
Aromatic Protons	6.75 (d, 1H), 6.60 (d, 1H), 6.45 (dd, 1H)	6.78 (d, 1H), 6.62 (d, 1H), 6.48 (dd, 1H)	The inductive effect of the chloro group splits the aromatic signals similarly in both compounds.
Alkoxy Protons	3.70 (d, 2H, O-CH <sub>2</sub> )	3.82 (s, 3H, O-CH <sub>3</sub> )	The isobutoxy O-CH <sub>2</sub> is split into a doublet by the adjacent methine proton, whereas the methoxy appears as a sharp singlet.
Aliphatic Chain	2.10 (m, 1H, CH), 1.05 (d, 6H, 2xCH <sub>3</sub> )	None	Confirms the presence of the branched isopropyl tail in the isobutoxy derivative.
Amine (NH <sub>2</sub> )	3.45 (br s, 2H)	3.50 (br s, 2H)	Broad singlets confirm the primary amine; shifts vary slightly with concentration/hydrogen bonding.

## Experimental Workflow: Palladium-Catalyzed Buchwald-Hartwig Amination

When coupling **3-Chloro-4-(2-methylpropoxy)aniline** with an aryl halide, the primary challenge is preventing bis-arylation (over-reaction of the primary amine to a tertiary amine) while overcoming the moderate steric hindrance of the isobutoxy group<sup>[4]</sup>.

The following self-validating protocol utilizes  $\text{Pd}_2(\text{dba})_3$  and tBuBrettPhos. The highly crowded environment created by the tBuBrettPhos ligand ensures excellent mono-arylation selectivity[3].

## Step-by-Step Methodology

### Step 1: Reagent Preparation & Degassing

- Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), **3-Chloro-4-(2-methylpropoxy)aniline** (1.2 equiv),  $\text{Pd}_2(\text{dba})_3$  (2 mol%), tBuBrettPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).
- Causality: A slight excess of the aniline (1.2 equiv) drives the reaction to completion. NaOtBu is chosen as a strong base to facilitate the deprotonation of the amine during the catalytic cycle.
- Self-Validation: Evacuate and backfill the flask with Argon three times. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), which would immediately halt the catalytic cycle.

### Step 2: Solvent Addition and Catalyst Activation

- Action: Add anhydrous, degassed Toluene (to achieve a 0.2 M concentration) via syringe.
- Causality: Toluene is a non-polar solvent that readily dissolves the lipophilic isobutoxy-aniline and stabilizes the transition metal complex. The bulky tBuBrettPhos ligand promotes the dissociation of the dba ligands from  $\text{Pd}_2(\text{dba})_3$ , forming the highly active, mono-ligated Pd(0) catalyst.

### Step 3: Reaction Execution

- Action: Heat the reaction mixture to 80°C in a pre-heated oil bath for 4–6 hours.
- Causality: Heating provides the necessary activation energy for the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-determining step[3].

### Step 4: In-Process Monitoring (Self-Validation)

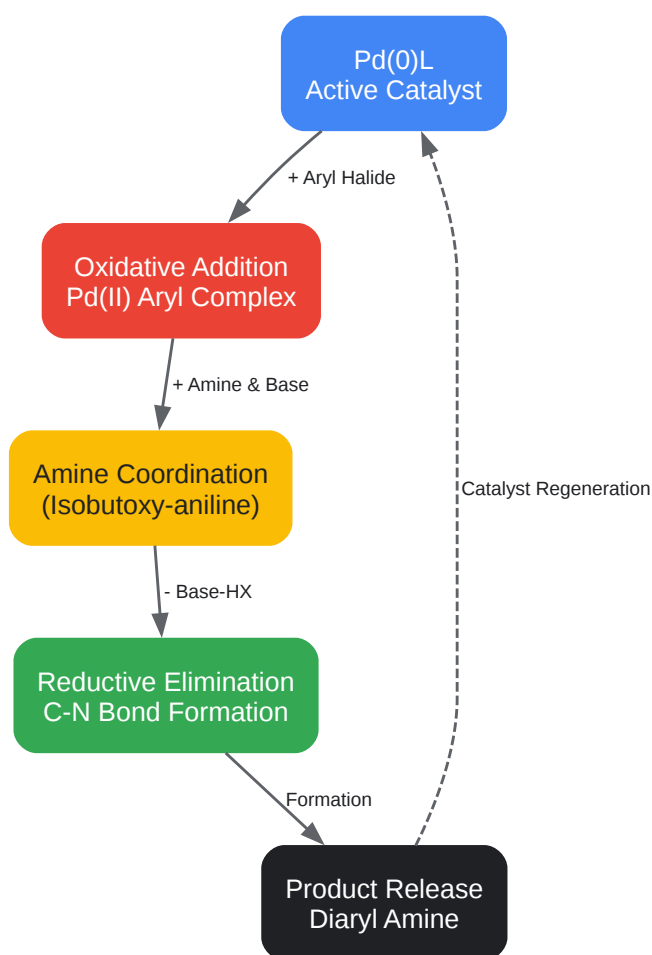
- Action: After 4 hours, withdraw a 10  $\mu$ L aliquot via a degassed syringe, quench in 1 mL of Acetonitrile (MeCN), filter through a 0.22  $\mu$ m PTFE syringe filter, and analyze via LC-MS.
- Causality: LC-MS monitoring ensures complete consumption of the aryl halide. If the starting material persists, the reaction time is extended. This prevents difficult downstream chromatographic separations between the product and unreacted aryl halide.

#### Step 5: Workup and Isolation

- Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

## Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination utilizing **3-Chloro-4-(2-methylpropoxy)aniline**. The cycle highlights where the specific electronic and steric properties of the aniline interact with the palladium center<sup>[3]</sup>.



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Figure 1: Buchwald-Hartwig catalytic cycle for **3-Chloro-4-(2-methylpropoxy)aniline**.

## Conclusion

While 3-Chloro-4-methoxyaniline serves as a standard building block for introducing electron-rich aniline moieties, **3-Chloro-4-(2-methylpropoxy)aniline** offers distinct advantages when increased lipophilicity and specific steric profiles are required for the target molecule. By pairing this building block with sterically demanding ligands like tBuBrettPhos in cross-coupling reactions, researchers can achieve high yields and excellent mono-arylation selectivity, even in the presence of the bulky isobutoxy group.

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